(6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thiadiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid.
Construction of the Thiadiazolo[3,2-a]pyrimidine Core: This core is formed through the condensation of appropriate thiadiazole and pyrimidine precursors under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s electronic properties also allow it to participate in charge transfer processes, making it useful in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- (6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6E)-5-imino-6-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6E)-5-imino-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
IUPAC Name |
(6E)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O4S/c1-2-19(15-6-4-3-5-7-15)24-28-29-22(26)20(23(31)27-25(29)35-24)14-18-12-13-21(34-18)16-8-10-17(11-9-16)30(32)33/h3-14,19,26H,2H2,1H3/b20-14+,26-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAIHVLJDOROLQ-RDJYZGLESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=N)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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